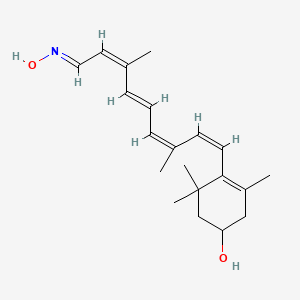

Retinal, 3-hydroxy-, oxime

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7163-02-2 |

|---|---|

Fórmula molecular |

C20H29NO2 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

4-[(1Z,3Z,5E,7Z,9E)-9-hydroxyimino-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C20H29NO2/c1-15(7-6-8-16(2)11-12-21-23)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22-23H,13-14H2,1-5H3/b8-6+,10-9-,15-7-,16-11-,21-12+ |

Clave InChI |

TURYZLIBOGXVEE-OIHLSQIZSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

SMILES isomérico |

CC1=C(C(CC(C1)O)(C)C)/C=C\C(=C/C=C/C(=C\C=N\O)/C)\C |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Sinónimos |

3-hydroxyretinal oxime |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 3 Hydroxyretinal and Associated Oxime Species

Enzymatic Conversion of Carotenoid Precursors to 3-hydroxyretinal (B16449)

The journey from dietary carotenoids to the visually active 3-hydroxyretinal is a testament to the precision of biological catalysis. This conversion is orchestrated by a series of enzymes that ensure the correct chemical structure is achieved for its role in vision.

Role of Carotenoid Cleavage Dioxygenases (e.g., NinaB) in Oxidative Cleavage

At the heart of 3-hydroxyretinal synthesis is the oxidative cleavage of C40 carotenoids, a reaction catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). pnas.orgcornell.edu In insects like Drosophila melanogaster and the great wax moth Galleria mellonella, a single enzyme, NinaB (Neither inactivation nor afterpotential B), performs this critical step. pnas.orggenscript.com NinaB is a remarkable bifunctional enzyme, combining both carotenoid oxygenase and retinoid isomerase activities into a single polypeptide chain. pnas.orgnih.gov This enzyme catalyzes the oxidative cleavage at the C15,C15' double bond of carotenoid substrates. pnas.orgcornell.edu The reaction mechanism is a dioxygenase type, which involves a carbocation/radical intermediate. cornell.eduescholarship.org

Unlike vertebrates that utilize separate enzymes for cleavage and isomerization, NinaB in insects streamlines the process, directly producing retinoids from carotenoids. pnas.orgnih.gov This dual functionality establishes NinaB as a key player in both invertebrate and vertebrate vision, highlighting a fascinating example of evolutionary adaptation. pnas.org

Regio- and Stereoselectivity of Carotenoid Processing

The enzymatic processing of carotenoids by NinaB is characterized by a high degree of regio- and stereoselectivity. cornell.edu Regioselectivity, in a chemical context, refers to the preference for one direction of bond making or breaking over all other possibilities. oxfordsciencetrove.com In the case of NinaB, this is exemplified by its ability to cleave carotenoids at a specific double bond. cornell.edu Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a critical feature of NinaB's function. youtube.com

NinaB possesses a bipartite substrate recognition site, which is key to its multitasking capabilities. cornell.eduescholarship.org One part of the active site is responsible for the specific cis-isomerization at the C11, C12 double bond and shows a preference for binding 3-OH-β-ionone rings. cornell.eduescholarship.org The other part of the site ensures a trans configuration is maintained in the other resulting product and preferentially binds to non-canonical ionone (B8125255) ring sites. cornell.eduescholarship.org This intricate quality control system ensures the specific production of 11-cis-3-hydroxy-retinal, the essential retinoid for insect vision. cornell.edu When presented with an asymmetrical substrate like cryptoxanthin, which is hydroxylated on only one ring, the enzyme preferentially isomerizes the hydroxylated portion of the molecule. expasy.org

Isomerization Mechanisms in 3-hydroxyretinal Formation (e.g., All-trans to 11-cis)

The conversion of the all-trans isomer of retinoids to the 11-cis form is fundamental for the production of a functional visual chromophore. pnas.org In insects, the NinaB enzyme uniquely combines oxidative cleavage with this crucial isomerization step. pnas.orgnih.gov It directly converts all-trans carotenoids into a mixture of 11-cis and all-trans-3-hydroxyretinal. nih.govexpasy.org Specifically, the cleavage of zeaxanthin (B1683548) by NinaB yields one molecule of 11-cis-3-hydroxyretinal (B128498) and one molecule of all-trans-3-hydroxyretinal. researchgate.net

The all-trans-3-hydroxyretinal that is also produced can be recycled. researchgate.net It is first converted to all-trans-3-hydroxyretinol, which then undergoes a light-dependent isomerization to produce 11-cis-3-hydroxyretinol. nih.govresearchgate.net This is subsequently oxidized back to 11-cis-3-hydroxyretinal, which can then bind to opsin to form a functional visual pigment. researchgate.net This process highlights a key difference from the vertebrate visual cycle, where isomerization is handled by a separate enzyme, RPE65. pnas.orgpnas.org

Precursor Carotenoid Utilization (e.g., Zeaxanthin, β-carotene, Cryptoxanthin)

Insects utilize a variety of dietary carotenoids as precursors for the synthesis of 3-hydroxyretinal. The specific carotenoids used can vary between species. For example, the great wax moth Galleria mellonella primarily uses hydroxylated carotenoids like zeaxanthin and lutein (B1675518). pnas.org Its NinaB enzyme can directly convert zeaxanthin into both all-trans and 11-cis-3-hydroxy-retinal. pnas.org

Drosophila melanogaster can utilize β-carotene, which is first converted to zeaxanthin and then cleaved by NinaB to produce 3-hydroxyretinal. researchgate.net NinaB can also process β-cryptoxanthin (3-hydroxy-β,β-carotene) and lutein (3,3'-dihydroxy-β,ε-carotene). escholarship.org The enzyme shows a preference for substrates with a 3-hydroxy-β-ionone ring, preferentially isomerizing this part of the molecule. escholarship.org In amphibians, in vitro studies have shown that lutein can be metabolized to 3-hydroxyretinol (B108295). updatepublishing.com

Formation of 3-hydroxyretinal Oxime in Biological Extraction and Analytical Procedures

During the extraction and analysis of retinoids from biological samples, such as insect heads, it is common to observe the formation of retinal oximes. researchgate.netscispace.com This occurs when the aldehyde group of retinal or its derivatives, like 3-hydroxyretinal, reacts with hydroxylamine (B1172632). Hydroxylamine is often added during extraction procedures to protect the aldehyde group and to form a more stable derivative for analysis by techniques like high-performance liquid chromatography (HPLC).

In studies involving the enzymatic activity of NinaB, the product 3-hydroxyretinal is often identified as its oxime derivative by mass spectrometry, showing a characteristic mass-to-charge ratio (m/z) of 316.4. researchgate.net The formation of syn and anti isomers of the oxime is possible. For instance, peaks corresponding to syn 9-cis and 13-cis 3-hydroxyretinal oximes have been detected in extracts from fly heads. scispace.com This derivatization is a standard analytical practice and does not represent a naturally occurring biological pathway.

Downstream Enzymatic Modifications of 3-hydroxyretinal (e.g., by Retinol (B82714) Dehydrogenase, Cytochrome P450)

Once formed, 3-hydroxyretinal can undergo further enzymatic modifications. A key reaction is the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, a step catalyzed by retinol dehydrogenases (RDHs). researchgate.netnih.gov This is part of the chromophore regeneration pathway in insects. researchgate.net The enzyme responsible for this in Drosophila photoreceptors is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.gov This enzyme can also catalyze the reverse reaction, the oxidation of 3-hydroxyretinol back to 3-hydroxyretinal. nih.govnih.gov

Intracellular Transport Mechanisms of Retinoids in Model Organisms

The intracellular transport of hydrophobic retinoids within the aqueous environment of the cell is facilitated by a diverse group of soluble proteins known as retinoid-binding proteins (RBPs). neuroinf.jpnih.gov These proteins are essential for solubilizing retinoids and delivering them to specific enzymes and receptors involved in their metabolism and function. nih.govpnas.org Invertebrate models, particularly insects like Drosophila melanogaster and the tobacco hornworm Manduca sexta, have provided significant insights into these transport mechanisms.

In insects, several types of proteins have been implicated in retinoid transport, including members of the lipid-binding protein (LBP) superfamily. pnas.org This superfamily includes cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). pnas.orgnih.gov While the presence and specific roles of these proteins can vary between species, their fundamental function is to bind and transport retinoids within the cell.

Key Proteins in Intracellular Retinoid Transport:

| Protein Family/Type | Specific Examples in Insects | Function | References |

| Cellular Retinoic Acid-Binding Proteins (CRABPs) | Manduca sexta CRABP (msCRABP) | Thought to mediate the effects of retinoic acid on cellular processes. The msCRABP shows significant homology to vertebrate CRABPs. | pnas.orgnih.gov |

| Retinoid and Fatty Acid Binding Glycoprotein | Drosophila Retinoid and Fatty Acid Binding Glycoprotein | Involved in retinoid transport. Its expression is regulated by retinoids. Localized to Semper (cone) cells and the intraommatidial matrix. | nih.gov |

| CRAL-TRIO domain proteins | Drosophila PINTA | Binds to all-trans-retinol and is required for rhodopsin biosynthesis. It functions in the retinal pigment cells. | jneurosci.org |

| Soluble Olfactory Proteins (OBPs and CSPs) | Moth and butterfly OBPs and CSPs | Some members of these families show affinity for carotenoids and are suggested to act as carriers for visual pigments. | wiley.com |

| Serum Amyloid A (SAA) proteins | Not yet fully characterized in insects | In other organisms, these proteins have been identified as retinol-binding proteins that transport retinol during infection. | pnas.org |

Detailed Research Findings:

Cellular Retinoic Acid-Binding Proteins (CRABPs): The discovery of a CRABP in the tobacco hornworm, Manduca sexta (msCRABP), provided the first evidence for the existence of this protein class in invertebrates. pnas.orgnih.gov The amino acid sequence of msCRABP is highly homologous to its vertebrate counterparts, particularly in the ligand-binding pocket. nih.gov This suggests a conserved function in mediating the effects of retinoic acid. pnas.org However, subsequent studies on the ligand-binding specificity of msCRABP showed a high affinity for fatty acids and negligible interaction with retinoic acid, suggesting it may function more like a fatty acid-binding protein (FABP). nih.gov This highlights the complexity and diversity of LBP functions in invertebrates.

Drosophila Retinoid and Fatty Acid Binding Glycoprotein: Research on Drosophila has identified a Retinoid and Fatty Acid Binding Glycoprotein whose expression is dependent on the availability of retinoids. nih.gov This protein is localized in the Semper (cone) cells and the surrounding intraommatidial matrix, suggesting a role in transporting retinoids within the ommatidium. nih.gov Its synthesis is controlled by retinoids, including retinoic acid, at the transcriptional level. nih.gov

Drosophila PINTA Protein: A novel protein containing a CRAL-TRIO domain, named PINTA, has been identified in Drosophila and shown to be essential for rhodopsin formation. jneurosci.org PINTA binds to all-trans-retinol and is required in the retinal pigment cells, indicating its role in the transport and processing of vitamin A for chromophore regeneration. jneurosci.org This finding implicates the retinal pigment cells in invertebrates as having a function analogous to the retinal pigment epithelium (RPE) in vertebrates. jneurosci.org

Role of Other Soluble Proteins: In addition to the dedicated RBPs, other soluble proteins like Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in insects have been found to bind carotenoids. wiley.com This suggests a potential dual role for these proteins, not only in chemoreception but also in the transport of visual pigment precursors. wiley.com

The intracellular transport of retinoids is a highly regulated process involving a suite of binding proteins that ensure the proper localization and availability of these crucial molecules for various physiological functions, including vision. The study of these mechanisms in model organisms like insects continues to reveal the intricate and conserved nature of retinoid biology.

Molecular Interactions and Functional Roles in Biological Systems

Binding Interactions with Opsin Proteins

The binding of a chromophore to the opsin apoprotein is the initial step in the formation of a functional visual pigment. This interaction is highly specific and governed by a combination of covalent and non-covalent forces. The substitution of the aldehyde group in 3-hydroxyretinal (B16449) with an oxime functional group introduces significant chemical changes that are expected to alter these interactions profoundly.

Analysis of Affinity and Activation Efficiency in Reconstituted Systems

Modification of the retinal's polyene chain and terminal group can significantly impact binding and activation. For instance, the length of the polyene chain and the chemical nature of the terminal group are crucial for potent stimulation of opsin acs.org. In experiments using various retinal analogues, it was observed that compounds incapable of forming a stable Schiff base, such as ketones and stable oximes, did not regenerate a spectrally identifiable pigment and resulted in receptor activation through non-covalent complexes acs.org. This suggests that 3-hydroxyretinal oxime may bind to opsin non-covalently, potentially with a lower affinity compared to the native 11-cis-3-hydroxyretinal (B128498) which forms a covalent Schiff base.

The activation efficiency of opsin is also highly dependent on the nature of the chromophore. While all-trans-retinal (B13868) can enhance opsin activity, this activation does not necessarily require a stable Schiff base linkage nih.gov. Therefore, it is plausible that 3-hydroxyretinal oxime could modulate opsin activity, although likely with a different efficiency compared to the native chromophore. The table below summarizes the expected impact of the oxime substitution on binding and activation, based on findings with analogous compounds.

| Property | Expected Effect of Oxime Substitution | Rationale |

| Binding Affinity | Likely Lower | Inability to form a stable covalent Schiff base linkage with the lysine (B10760008) residue in the opsin binding pocket. |

| Activation Efficiency | Potentially Altered | Activation may occur through non-covalent interactions, but the efficiency is expected to differ from the native aldehyde chromophore. |

This table presents expected trends based on studies of related retinal analogues.

Molecular Basis of Schiff Base Formation and Protonation Dynamics

The formation of a protonated Schiff base between the aldehyde group of retinal and a conserved lysine residue in the opsin binding pocket is a hallmark of most visual pigments escholarship.orgacs.org. This covalent linkage is crucial for stabilizing the chromophore within the protein and for modulating its absorption spectrum.

The replacement of the aldehyde group with an oxime introduces a different chemical reactivity. While oximes can be formed from aldehydes, the reverse reaction to form a Schiff base with an amino group of a protein under physiological conditions is not favored. Research has indicated that stable oximes are incapable of Schiff base formation with opsin acs.org. This implies that 3-hydroxyretinal oxime would not form the canonical covalent bond with Lys296 of the opsin.

The protonation state of the linkage between the chromophore and opsin is a key determinant of the pigment's color and function. In native rhodopsin, the Schiff base is protonated, and this positive charge is stabilized by a counterion within the binding pocket. The protonation state can change during the photocycle. If 3-hydroxyretinal oxime were to bind non-covalently, the concept of Schiff base protonation dynamics would not be directly applicable. Any interaction would likely involve weaker non-covalent forces, such as hydrogen bonding and van der Waals interactions.

Structural Consequences of Oxime vs. Aldehyde Chromophore Binding

The precise geometry of the chromophore within the opsin binding pocket is critical for the protein's structure and function. The elongated and rigid shape of the native retinal isomer is accommodated within a highly constrained binding pocket. The substitution of the aldehyde with an oxime group would alter the steric and electronic profile of the chromophore's terminus.

Computational modeling and structural studies of opsin with various ligands have demonstrated that modifications to the chromophore can lead to significant changes in the protein's conformation nih.govphysiology.org. The oxime group, with its hydroxyl substituent, has a different size and hydrogen bonding potential compared to the aldehyde group. This would likely result in a different set of interactions with the amino acid residues lining the binding pocket.

Without the covalent anchor of a Schiff base, 3-hydroxyretinal oxime would likely have greater conformational freedom within the binding pocket. This could lead to a less defined orientation and potentially disrupt the precise structural organization of the transmembrane helices that is necessary for the inactive state of the receptor. The structural perturbations caused by an ill-fitting or non-covalently bound ligand could lead to a partially active or unstable opsin conformation.

Photochemical Reactions and Isomerization Dynamics

The absorption of a photon by the chromophore triggers a rapid isomerization, which is the primary event in visual signal transduction. This photochemical reaction is highly efficient and specific, and it initiates a cascade of conformational changes in the opsin protein.

Light-Induced Isomerization Pathways and Quantum Yields

The photoisomerization of retinal in rhodopsin is an ultrafast and highly efficient process. The quantum yield of this reaction, which is the fraction of absorbed photons that lead to isomerization, is a key measure of its efficiency. For a pigment reconstituted with 3-hydroxyretinal, the quantum efficiency of bleaching has been determined to be 1.2, relative to a value of 1 for rhodopsin reconstituted with the native retinal nih.gov. This indicates that the 3-hydroxyl group does not impede, and may even slightly enhance, the efficiency of the photoisomerization process.

The photochemical properties of oximes have also been studied, and they are known to undergo photoisomerization around the C=N bond nih.gov. The specific pathways and quantum yields of photoisomerization for 3-hydroxyretinal oxime within an opsin environment have not been explicitly determined. However, it is expected that the polyene chain would still be the primary site of light absorption. The isomerization could potentially occur at the C=N bond of the oxime in addition to the C=C bonds of the polyene chain.

The table below presents the reported quantum yield for a closely related pigment and highlights the key determinants of this parameter.

| Pigment | Chromophore | Relative Quantum Yield of Bleaching | Wavelength of Maximum Absorption (λmax) |

| Regenerated Bovine Rhodopsin | 11-cis-retinal (B22103) | 1.0 | 500 nm |

| 3-Hydroxy Pigment | 11-cis-3-hydroxyretinal | 1.2 | 488 nm |

Data from Gartner et al. (1991) nih.gov.

Photo-induced Conformational Changes in Opsin-Chromophore Complexes

The light-induced isomerization of the chromophore from a cis to a more linear all-trans configuration triggers a series of conformational changes in the opsin protein, leading to its active state libretexts.org. These structural changes are transmitted from the binding pocket to the cytoplasmic surface of the receptor, enabling it to interact with and activate downstream signaling proteins physiology.org.

In a complex formed between opsin and 3-hydroxyretinal oxime, the consequences of photo-excitation would likely be different from those in the native pigment. If the chromophore is not covalently bound, the isomerization event may not be efficiently coupled to the protein. The energy from the absorbed photon might be dissipated through vibrational relaxation or other non-productive pathways, rather than inducing the specific conformational changes required for activation.

Furthermore, if photoisomerization of the oxime's C=N bond or a C=C bond in the polyene chain were to occur, the resulting change in the chromophore's shape might lead to its dissociation from the binding pocket rather than a concerted activation of the protein. The lack of a covalent linkage would make it difficult to translate the initial photochemical event into a specific and robust structural rearrangement of the opsin protein.

Comparative Photostability Studies with Retinal Derivatives

The photostability of visual chromophores is a critical factor in the efficiency and longevity of photoreceptor cells. While comprehensive comparative studies focusing specifically on the photostability of 3-hydroxyretinal oxime are limited in the available scientific literature, inferences can be drawn from the behavior of related retinoids and the chemical properties endowed by the hydroxyl group and the oxime functional group.

In general, the stability of retinal derivatives is influenced by their molecular structure, the surrounding environment, and the nature of the opsin protein to which they are bound. The addition of a hydroxyl group at the 3-position of the retinal molecule, creating 3-hydroxyretinal, can potentially influence its electronic properties and susceptibility to photo-oxidative damage. The formation of an oxime from the aldehyde group of 3-hydroxyretinal introduces a C=N-OH functional group, which alters the molecule's conjugation and may affect its light-absorbing characteristics and subsequent stability.

Research on the photostability of other photolabile compounds has shown that cocrystallization can be an effective method to improve stability. For instance, studies on carbamazepine have demonstrated that forming cocrystals with other molecules can significantly suppress discoloration and degradation upon exposure to light mdpi.com. This is attributed to decreased molecular mobility in the crystalline state mdpi.com. While not directly studying 3-hydroxyretinal oxime, these findings suggest that the molecular environment plays a crucial role in photostability.

In the context of the visual cycle, the photostability of the chromophore is intrinsically linked to its regeneration process. In some invertebrates, such as Drosophila, the visual pigments are photostable, and the chromophore is regenerated by light, a process that is more energy-efficient than the enzymatic regeneration seen in vertebrates nih.gov. This suggests that the opsin-chromophore complex in these organisms is inherently stable to withstand multiple rounds of photoisomerization.

Future research would benefit from direct comparative studies of the photostability of 3-hydroxyretinal oxime against other retinal derivatives like retinal and 3,4-didehydroretinal under controlled in vitro conditions. Such studies would provide valuable insights into the intrinsic chemical properties that make 3-hydroxyretinal a suitable chromophore in the visual systems of many invertebrates.

Role as a Visual Chromophore in Invertebrate Systems (e.g., Insects)

3-Hydroxyretinal serves as a primary visual chromophore in a wide array of invertebrate species, particularly within the insect class. Its presence and function are integral to the mechanisms of light detection and color vision in these organisms.

Distribution and Composition in Compound Eyes

The compound eyes of insects are complex structures composed of numerous individual photoreception units called ommatidia wikipedia.orgbritannica.com. The distribution of 3-hydroxyretinal within these compound eyes is not always uniform and can vary between different insect orders, species, and even within different regions of a single eye.

Analysis of retinoids from the compound eyes of various insect orders has revealed the widespread use of 11-cis-3-hydroxyretinal as a chromophore. It has been identified in Lepidoptera, Diptera, Coleoptera, Neuroptera, Hemiptera, and Odonata nih.gov. In some species of Coleoptera and Odonata, 3-hydroxyretinal is found alongside retinal, indicating the use of multiple chromophores within the same visual system nih.gov.

Dragonflies, for instance, exhibit a fascinating distribution of retinal and 3-hydroxyretinal. Studies have shown that almost all examined dragonfly species contain both chromophores in their compound eyes nih.gov. The ratio of 11-cis-3-hydroxyretinal to 11-cis-retinal, termed the 3-OH ratio, varies significantly. In the compound eyes of dragonfly nymphs and adult Zygoptera, this ratio is consistently high nih.gov. However, in Anisoptera, the dorsal region of the eye, which contains large ommatidia, exclusively uses retinal, while the ventral region utilizes both chromophores with a high 3-OH ratio nih.gov. This regional specialization suggests different visual adaptations within the same eye, likely related to detecting prey against the sky versus navigating the terrestrial environment.

The table below summarizes the distribution of 3-hydroxyretinal in the compound eyes of various insect orders.

| Insect Order | Presence of 3-Hydroxyretinal | Co-occurrence with Retinal | Regional Distribution Notes |

| Lepidoptera | Yes | - | Widespread |

| Diptera | Yes | - | Widespread |

| Coleoptera | Yes | Yes (in some species) | - |

| Neuroptera | Yes | - | Widespread |

| Hemiptera | Yes | - | Widespread |

| Odonata | Yes | Yes | Non-uniform; dorsal region of Anisoptera eye is retinal-only nih.gov |

Influence on Spectral Sensitivity of Visual Pigments

The spectral sensitivity of a photoreceptor is primarily determined by the opsin protein, but the type of chromophore bound to it also plays a crucial role in tuning the absorption maximum (λmax) of the visual pigment royalsocietypublishing.org. The use of 3-hydroxyretinal as a chromophore generally causes a slight shift in the absorption spectrum towards shorter wavelengths (a hypsochromic or blue shift) compared to retinal nih.gov. This shift, though small (typically 4-12 nm), can have significant implications for an insect's color vision and its ability to discriminate between different wavelengths of light nih.gov.

This spectral tuning allows for a greater diversity of photoreceptor sensitivities than what could be achieved with a single chromophore. By combining different opsins with different chromophores, insects can fine-tune their visual systems to the specific light environments they inhabit and the particular visual tasks they need to perform, such as foraging for nectar, identifying mates, and avoiding predators biorxiv.org.

In some butterflies, the visual system is further refined by the presence of filtering pigments and the co-expression of different opsins within the same photoreceptor cell, leading to even more complex spectral sensitivities biorxiv.orgnih.gov. For example, in some Papilionidae and Pieridae butterflies, 3-hydroxy-retinol acts as a fluorescent pigment that absorbs short-wavelength light and emits it at longer wavelengths, effectively narrowing the spectral sensitivity of the photoreceptor nih.gov.

The table below illustrates the effect of the chromophore on the spectral sensitivity of visual pigments.

| Chromophore | Effect on λmax (compared to Retinal) | Functional Significance |

| Retinal (A1) | Baseline | Standard chromophore in many visual systems |

| 3-Hydroxyretinal (A3) | Hypsochromic shift (4-12 nm towards shorter wavelengths) nih.gov | Fine-tuning of spectral sensitivity for enhanced color discrimination |

| 3,4-Didehydroretinal (A2) | Bathochromic shift (towards longer wavelengths) royalsocietypublishing.org | Adaptation for vision in aquatic or red-shifted light environments |

Mechanisms of Chromophore Regeneration in Photoreceptors

In many invertebrate photoreceptors, the regeneration of the visual chromophore after photoisomerization from the 11-cis to the all-trans form follows a different pathway than the well-known enzymatic visual cycle in vertebrates. In insects like Drosophila, the all-trans-3-hydroxyretinal chromophore remains bound to the opsin, and the visual pigment is regenerated back to its 11-cis form by the absorption of a second photon of a different wavelength nih.gov. This light-driven regeneration is a highly efficient process.

However, recent studies have indicated that an enzymatic pathway for chromophore regeneration also exists in Drosophila, particularly to replenish chromophore that may be lost from the opsin. This pathway involves the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, followed by isomerization and subsequent oxidation back to 11-cis-3-hydroxyretinal.

Molecular Mechanisms of Bioactivity Beyond Visual System

While the primary and most well-documented role of 3-hydroxyretinal is in vision, its chemical structure, particularly the presence of a conjugated polyene chain and a hydroxyl group, suggests potential for other biological activities, such as interacting with reactive oxygen species.

Interactions with Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals, that are generated as byproducts of normal cellular metabolism youtube.com. An excess of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA mdpi.com. The retina is particularly susceptible to oxidative damage due to its high oxygen consumption and exposure to light nih.gov.

Antioxidants are molecules that can neutralize ROS and mitigate oxidative stress. Carotenoids, the precursors to retinoids like 3-hydroxyretinal, are well-known for their antioxidant properties. This activity is largely attributed to their conjugated double bond system, which allows them to quench singlet oxygen and scavenge peroxyl radicals nih.gov.

Although direct studies on the antioxidant activity of 3-hydroxyretinal oxime are scarce, the structural similarities to other antioxidant carotenoids suggest it may possess the ability to interact with and neutralize ROS. The hydroxyl group on the β-ionone ring could potentially enhance its radical-scavenging capabilities. The general mechanisms by which antioxidants can protect against ROS-induced damage include:

Direct scavenging of free radicals : Donating an electron or hydrogen atom to a free radical to neutralize it.

Quenching of singlet oxygen : De-exciting the highly reactive singlet oxygen molecule to its ground state.

Inhibition of lipid peroxidation : Breaking the chain reaction of lipid peroxidation in cell membranes nih.gov.

The potential for 3-hydroxyretinal to act as an antioxidant in the eye could provide an additional layer of protection for photoreceptor cells against photo-oxidative damage, complementing its role as a visual chromophore.

The table below outlines the major types of reactive oxygen species and the potential protective mechanisms of antioxidants.

| Reactive Oxygen Species (ROS) | Source | Potential Damage | Antioxidant Mechanism |

| Superoxide Radical (O₂⁻) | Mitochondrial electron transport chain, NADPH oxidase mdpi.com | Can lead to the formation of more potent ROS | Enzymatic dismutation (by superoxide dismutase) |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide | Can cross cell membranes and generate hydroxyl radicals via the Fenton reaction mdpi.com | Enzymatic conversion to water (by catalase and glutathione peroxidase) |

| Hydroxyl Radical (•OH) | Fenton reaction | Highly reactive; damages DNA, proteins, and lipids mdpi.com | Direct scavenging by antioxidants |

| Singlet Oxygen (¹O₂) | Photosensitization reactions | Oxidizes lipids and proteins | Quenching by carotenoids and other antioxidants nih.gov |

Modulation of Cellular Pathways (e.g., NADPH Oxidase Activity)

Current scientific literature does not provide specific evidence detailing the direct modulation of Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity by Retinal, 3-hydroxy-, oxime. Research on the broader class of retinoids, however, suggests potential indirect interactions with cellular oxidative pathways.

Studies have indicated that 3-substituted retinoids, a category that includes the precursor 3-hydroxyretinol (B108295), can influence the activity of microsomal enzymes. These enzymes are involved in the metabolic activation of various compounds, including pro-carcinogens. For instance, 3-hydroxyretinol has been shown to be an effective inhibitor of the formation of DNA adducts by benzo[a]pyrene, a process catalyzed by microsomal enzymes nih.gov. This inhibition occurs through the modulation of these enzymes, preventing the formation of carcinogenic metabolites nih.gov. While this points to the ability of related compounds to interact with enzymatic pathways that can influence cellular redox states, direct studies on this compound and its specific effects on NADPH oxidase are not yet available.

The formation of this compound itself is a biochemical process observed primarily in the visual systems of certain insects, where it exists as various geometric isomers, including 9-cis, 11-cis, 13-cis, and all-trans forms nih.gov. The biological context of its presence suggests a specialized role within photoreception, but its broader impact on systemic cellular signaling pathways like those involving NADPH oxidase remains an area for future investigation.

Enzyme Inhibition Studies of Oxime Derivatives in Metabolic Pathways

The inhibitory potential of oxime derivatives against various enzymes is a subject of considerable research interest. While specific enzyme inhibition studies focused solely on this compound in metabolic pathways are limited, the broader family of retinoids and other oxime-containing compounds have demonstrated significant enzyme-modulating activities.

As mentioned, 3-substituted retinoids can act on microsomal enzymes, thereby inhibiting the metabolic activation of carcinogens nih.gov. This action is a form of enzyme inhibition, where the retinoid interferes with the enzyme's ability to process its substrate. The study on benzo[a]pyrene metabolism highlighted that carotenoids and 3-substituted retinoids appeared to modulate DNA adduct formation exclusively through their action on these enzymes nih.gov.

The presence of the oxime functional group in this compound suggests the potential for interactions with a range of enzymes. Oximes are known to be involved in various pharmacological activities, often through their ability to interact with enzyme active sites. However, detailed kinetic studies and specific enzyme inhibition assays for this compound are not extensively documented in publicly available research.

The primary context in which this compound has been studied is in relation to the visual cycle in insects, where different isomers are resolved and identified using techniques like high-pressure liquid chromatography (HPLC) nih.gov. This research confirms its biological presence and structural diversity but does not extend to its inhibitory effects on metabolic enzymes outside of this specific context.

Advanced Synthetic Methodologies for Retinal, 3 Hydroxy , Oxime and Its Analogs

Optimized Laboratory Synthesis of Retinal, 3-hydroxy-, oxime from Precursors

The standard and most direct laboratory synthesis of this compound involves the nucleophilic addition of hydroxylamine (B1172632) to the aldehyde group of its direct precursor, 3-hydroxyretinal (B16449). This reaction is typically carried out under mildly acidic conditions, which catalyze the condensation.

The precursor, 3-hydroxyretinal, can be obtained through various routes, including the enzymatic cleavage of zeaxanthin (B1683548) by the enzyme NinaB. researchgate.netnih.gov In laboratory settings, the identity of the synthesized 3-hydroxyretinal is often confirmed by converting it into the more stable oxime derivative for analytical purposes, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. researchgate.net The reaction proceeds by mixing 3-hydroxyretinal with hydroxylamine hydrochloride in a suitable solvent system. The process yields a mixture of the syn and anti isomers of the oxime.

Key Reaction Steps:

Precursor Availability : Obtain 3-hydroxyretinal, either through isolation from biological sources or via total synthesis.

Oximation Reaction : React 3-hydroxyretinal with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, in a solvent.

Catalysis : Use a mild acid to facilitate the dehydration of the intermediate hemiaminal.

Isolation : The resulting oxime isomers are then isolated and purified, typically using chromatographic techniques.

Mechanochemical Synthesis Approaches for Oxime Derivatives

Mechanochemistry, which involves solvent-free reactions conducted by grinding solid reactants, has emerged as a green and highly efficient alternative to traditional solution-phase synthesis. mdpi.com This approach is gaining popularity for the synthesis of oximes from aldehydes due to its high yields, reduced reaction times, and minimal waste production. mdpi.comresearchgate.net

The mechanochemical synthesis of oximes is generally performed in a ball mill, where the mechanical force facilitates the reaction between the aldehyde, hydroxylamine hydrochloride, and a solid base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). mdpi.com While this method has not been specifically documented for this compound, its successful application to a wide range of other aldehydes suggests its potential as a viable and sustainable synthetic route. mdpi.comresearchgate.net

Advantages of Mechanochemical Synthesis:

Environmentally Friendly : Eliminates the need for bulk solvents.

Efficiency : Often results in near-quantitative yields in short timeframes. mdpi.com

Safety : Minimizes risks associated with handling hydroxylamine in solution. researchgate.net

This solvent-free approach represents a scalable and sustainable alternative to classical synthesis for producing various oxime derivatives. mdpi.com

Stereoselective Synthesis of Isomeric Forms (Syn- and Anti-Oximes)

The C=N double bond of the oxime group gives rise to geometric isomerism, resulting in syn and anti stereoisomers. The standard synthesis of this compound produces a mixture of these isomers. While separating these isomers is achievable through techniques like column chromatography or HPLC, controlling the stereochemical outcome of the reaction itself is a more sophisticated challenge. thieme-connect.deresearchgate.net

The stereoselective preparation of oximes is generally difficult, as the isomers can readily interconvert under acidic conditions. thieme-connect.de However, the choice of reducing agents in related reactions has been shown to influence the isomeric ratio, which provides a basis for potential stereocontrol. For instance, in the reduction of certain oximes, different reagents have been shown to favor one isomer over the other.

| Reagent/Condition | Favored Isomer | Rationale/Mechanism | Reference |

|---|---|---|---|

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Syn (>98:2) | The specific chelating properties and steric approach of the hydride reagent favor the formation of the syn isomer. | thieme-connect.de |

| Hydrogen with Palladium on Carbon (H₂/Pd-C) | Anti (<6:94) | Catalytic hydrogenation conditions can lead to thermodynamic equilibration or a sterically favored approach that results in the anti product. | thieme-connect.de |

| Acidic Conditions | Isomerization (Mixture) | Protonation of the oxime facilitates rotation around the C=N bond via a nitroso intermediate, leading to a mixture of isomers. | thieme-connect.dethieme-connect.de |

This table presents examples of stereocontrol in oxime synthesis from the literature, which could be applied to develop stereoselective routes for this compound.

Preparation of Isotopically Labeled 3-hydroxyretinal and its Oxime (e.g., 13C-enrichment)

Isotopic labeling, particularly with ¹³C, is crucial for advanced spectroscopic studies like Nuclear Magnetic Resonance (NMR) to probe the structure and function of retinoids within proteins. researchgate.net Modular synthetic schemes have been developed to produce ¹³C-labeled 3-hydroxyretinal, which can then be converted to its oxime. mdpi.comresearchgate.net These strategies allow for the introduction of ¹³C atoms at any desired position in the molecule with high enrichment. researchgate.netacs.org

A common approach is the C₁₀+C₅+C₅ modular synthesis. By using ¹³C-enriched starting materials for different modules, specific or uniform labeling of the final retinal analog can be achieved. researchgate.net For example, the synthesis of uniformly ¹³C-labeled retinal has been accomplished using simple, commercially available precursors like [¹³C₂]-acetic acid and [¹³C₃]-acetone. acs.org These labeled building blocks are incorporated into the larger structure through a series of reactions, including Horner-Wadsworth-Emmons couplings. nih.govuniversiteitleiden.nl

| Target Labeled Positions | ¹³C-Labeled Precursor(s) | Synthetic Strategy | Reference |

|---|---|---|---|

| Uniform Labeling (U-¹³C₂₀) | [¹³C₂]-acetic acid, [¹³C₃]-acetone, [1,2,3,4-¹³C₄]-ethyl acetoacetate | Convergent modular synthesis assembling labeled C₅, C₅, and C₁₀ fragments. | acs.org |

| Ring Positions (e.g., C5, C6) | ¹³C-labeled ethyl 2-oxocyclohexanecarboxylate | Multi-step synthesis starting from a pre-labeled cyclic precursor. | soton.ac.uk |

| Polyene Chain (e.g., C14, C15) | ¹³C-labeled acetonitrile | Incorporation via nitrile intermediates followed by DIBAL-H reduction. | nih.gov |

| Specific Positions (e.g., 8, 9, 12, 13) | ¹³C-labeled β-ionone or ¹³C-labeled acetonitrile | Horner-Emmons coupling using specifically labeled phosphonates or aldehydes. | universiteitleiden.nl |

Once the ¹³C-enriched 3-hydroxyretinal is synthesized, it can be converted to the corresponding labeled oxime via the standard condensation reaction with hydroxylamine.

Synthetic Strategies for Novel this compound Analogs and Derivatives

Modifying the cyclohexene (B86901) ring or the polyene chain of retinal analogs can significantly alter their biological and photophysical properties. Synthetic strategies have been developed to create a variety of such derivatives. frontiersin.orguniversiteitleiden.nl

Ring Modifications:

Aromatic Ring Analogs : The β-ionone ring can be replaced with an aromatic ring, such as a dimethyl phenyl group. The synthesis of a (2E,4E,6E,8E)-9-(2,6-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenal was achieved starting from 2,6-dimethylbenzaldehyde. frontiersin.org

Ring Demethylation : Analogs lacking one or more of the methyl groups on the ring have been synthesized to probe steric interactions within protein binding pockets. iaea.org

3,4-Didehydroretinal (Vitamin A₂) Analogs : Introducing an additional double bond into the ring to form a didehydro-derivative shifts the absorbance spectrum. universiteitleiden.nl The synthesis of labeled 3,4-didehydroretinal has been established using modular approaches. researchgate.net

Polyene Chain Modifications:

Chain Length Variation : Retinal analogs with shorter or longer polyene chains have been synthesized to study the optimal length required for biological function. These are often built using Wittig or Horner-Wadsworth-Emmons reactions with appropriate aldehyde and phosphonate (B1237965) building blocks. nih.gov

Incorporation of Triple Bonds : Acetylenic intermediates can be used to construct the polyene chain. These triple bonds can be retained in the final product or used as handles for further functionalization through addition reactions, allowing for the introduction of various substituents under mild conditions. taylorfrancis.com

The oxime group itself can be further derivatized to create analogs with different chemical properties. The most common modification is the formation of oxime ethers.

Synthesis of Oxime Ethers: The synthesis of oxime ethers is typically achieved through the O-alkylation of the parent oxime. This reaction involves treating the this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net This methodology has been used to prepare a wide variety of oxime ether derivatives with different alkyl or functionalized chains, which have been explored for potential therapeutic applications. researchgate.netmdpi.com

Other Functional Group Transformations: The oxime moiety is a versatile functional group that can be converted into other nitrogen-containing groups through various chemical transformations: mdpi.com

Reduction to Amines : The oxime can be reduced to a primary amine.

Oxidation to Nitro Compounds : The oxime group can be oxidized to a nitro group.

Beckmann Rearrangement : Under acidic conditions, ketoximes can undergo rearrangement to form amides, a reaction known as the Beckmann rearrangement. unica.it

These synthetic strategies provide a powerful toolkit for creating a diverse library of this compound analogs, enabling detailed investigation into its structure-activity relationships.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of organic molecules, including the differentiation of isomers—compounds with the same molecular formula but different arrangements of atoms. For a molecule like 3-hydroxyretinal (B16449) oxime, which can exist as multiple stereoisomers (e.g., E and Z isomers at the C=N bond and cis/trans isomers in the polyene chain), NMR is essential for unambiguous structural assignment. nih.govoxinst.comresearchgate.net Solid-state NMR has been effectively used to study retinal isomers within proteins, demonstrating the technique's power in resolving distinct isomeric forms. nih.govnih.gov

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information. The chemical shift of protons and carbons near the oxime group and along the polyene chain can differ significantly between isomers. For instance, in steroid oximes, the chemical shift of the proton at C-4 is a reliable indicator of the E or Z configuration of the 3-oxime group. researchgate.net Similar principles apply to 3-hydroxyretinal oxime, where the spatial orientation of the oxime's hydroxyl group influences the electronic environment of nearby protons.

While 1D NMR is useful, complex molecules with overlapping signals often require two-dimensional (2D) NMR techniques for complete assignment. mdpi.comscispace.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly crucial for differentiating stereoisomers by identifying protons that are close in space, regardless of whether they are bonded. For 3-hydroxyretinal oxime, a NOESY experiment can reveal through-space correlations between the oxime hydroxyl proton and protons on the polyene chain. For example, in an E-isomer, a correlation might be observed between the oxime proton and a nearby proton on the conjugated system, a correlation that would be absent in the Z-isomer due to the larger distance. mdpi.com This method has been successfully used to unambiguously assign E-isomers in other complex oxime inhibitors. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The ¹³C-HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This helps in assigning carbon signals and confirming the proton assignments, resolving ambiguities that may arise from overlapping proton signals in crowded regions of the spectrum. mdpi.commdpi.com

Together, these 2D NMR methods provide a comprehensive map of the molecule's connectivity and spatial arrangement, allowing for the definitive assignment of its stereoisomeric form.

Table 1: Representative ¹H NMR Chemical Shift Differences for Oxime Isomer Assignment This table illustrates the principle of using chemical shift differences to assign isomers, based on data for analogous steroidal oximes.

| Proton Signal | E-Isomer Chemical Shift (ppm) | Z-Isomer Chemical Shift (ppm) | Rationale for Difference |

|---|---|---|---|

| 4-H | ~5.75 - 5.93 | ~6.36 - 6.57 | The anisotropic effect of the N-O bond deshields the 4-H proton more strongly in the Z-configuration. researchgate.net |

NMR, particularly NOESY, is also instrumental in studying the three-dimensional conformation of molecules in solution. mdpi.com For alicyclic analogs of 3-hydroxyretinal oxime, where the cyclohexene (B86901) ring may adopt different conformations (e.g., chair, boat), NOESY can reveal the preferred spatial arrangement. By measuring the strength of NOE cross-peaks, which are dependent on the distance between protons, researchers can deduce interatomic distances and build a model of the molecule's dominant conformation. mdpi.com This information is vital for understanding how the molecule's shape might influence its interactions with biological targets.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govnih.gov

For analyzing retinoids and related compounds, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed because they can generate intact molecular ions with minimal fragmentation. nih.govnih.gov

ESI-MS: This method is well-suited for polar molecules and is often used for biomolecules. uaeu.ac.ae

APCI-MS: APCI is often more sensitive for less polar compounds like retinoids. nih.govnih.gov It works by creating ions in the gas phase at atmospheric pressure and is often chosen for its efficiency in ionizing molecules with conjugated systems. nih.gov Studies on retinoic acid have shown that positive-ion APCI can be the most sensitive method, providing a greater signal intensity than ESI. nih.govnih.gov Given the structure of 3-hydroxyretinal oxime, APCI would likely be a highly effective ionization technique.

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion) and then analyzing the resulting fragment ions. wikipedia.org This process, often involving collision-induced dissociation, creates a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.govwikipedia.org

The fragmentation patterns of oximes can be complex but provide valuable structural data. nih.govscispace.com For 3-hydroxyretinal oxime, MS/MS analysis would involve isolating the protonated molecule [M+H]⁺ and then fragmenting it. The resulting product ions would correspond to the loss of small neutral molecules (like H₂O from the oxime and hydroxyl groups) and cleavages along the polyene chain. Analyzing these fragments allows researchers to confirm the connectivity of the molecule and verify the presence of key functional groups. This technique is invaluable for confirming the identity of the compound in complex biological samples. nih.govnih.gov

Table 2: Common Ionization Techniques for Retinoid-like Compounds

| Technique | Principle | Applicability to 3-Hydroxyretinal Oxime |

|---|---|---|

| ESI-MS | Ions are generated from an aerosol of charged droplets. Best for polar, easily charged molecules. uaeu.ac.ae | Applicable, but may be less sensitive than APCI for this specific compound. nih.govnih.gov |

| APCI-MS | Ionization occurs via gas-phase ion-molecule reactions initiated by a corona discharge. nih.gov | Highly suitable and often more sensitive for retinoids and other less polar molecules. nih.govnih.gov |

| MS/MS | A selected precursor ion is fragmented and the resulting product ions are analyzed. wikipedia.org | Essential for structural confirmation by providing a characteristic fragmentation pattern. nih.govwikipedia.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Analysis and Spectral Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov For a conjugated molecule like 3-hydroxyretinal oxime, this technique is fundamental for studying its electronic transitions and photochemical properties. The extended π-system of the polyene chain gives rise to strong absorption bands in the visible or near-UV region. shd-pub.org.rs

The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecule's structure and its environment. For example, the presence of the 3-hydroxy group and the oxime functional group, as well as the specific isomeric configuration of the polyene chain, will influence the λmax. In insects, the use of 3-hydroxyretinal versus retinal as the chromophore can cause significant spectral shifts. nih.gov

The phenomenon of solvatochromism —the change in the color of a substance when it is dissolved in different solvents—is particularly relevant. ijcce.ac.irsemanticscholar.org The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the λmax. ijcce.ac.ir

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This is often observed in polar solvents for compounds where the excited state is more polar than the ground state. shd-pub.org.rs

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength.

Studies on other oximes have demonstrated that the absorption maxima can shift significantly depending on the solvent's nature, such as its polarity and hydrogen-bonding capacity. shd-pub.org.rs For instance, a shift of up to 20 nm was observed for a benzodiazepine oxime when moving to the highly polar solvent DMSO. shd-pub.org.rs Similar effects would be expected for 3-hydroxyretinal oxime, and analyzing these spectral shifts provides insight into the electronic structure and solute-solvent interactions of the molecule. The absorption bands for various oximes have been reported in the range of 280-360 nm, depending on the structure and solvent conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantificationnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of the various geometric isomers of 3-hydroxyretinal oxime. nih.gov The presence of multiple double bonds in the polyene chain allows for the existence of several cis/trans isomers, each of which can have distinct biological activities and chemical properties.

Research has demonstrated the successful resolution of the 9-cis, 11-cis, 13-cis, and all-trans isomers of 3-hydroxyretinal oxime using HPLC. nih.gov This separation is crucial for identifying the specific isomers present in biological samples, such as the eyes of insects, where 11-cis and all-trans 3-hydroxyretinal have been identified as the most abundant isomers. nih.gov

The quantification of these isomers is typically achieved by integrating the peak areas from the HPLC chromatogram and comparing them to a calibration curve generated with known standards. The choice of the stationary phase and mobile phase is critical for achieving good resolution of these closely related isomers. Both normal-phase and reverse-phase HPLC have been successfully employed for the separation of retinoid isomers.

The separation of the geometric isomers of 3-hydroxyretinal oxime can be optimized by careful selection and modification of HPLC columns and mobile phases.

Reverse-Phase Columns: Reverse-phase HPLC, typically using a C18 stationary phase, is a common method for separating retinoids. The optimization of separation on these columns involves adjusting the mobile phase composition. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727).

Solvent Composition: Varying the ratio of the organic solvent to the aqueous buffer can significantly impact the retention times and resolution of the isomers. A higher concentration of the organic solvent generally leads to shorter retention times.

Additives: The addition of modifiers to the mobile phase, such as salts or ion-pairing agents, can improve peak shape and selectivity.

Temperature: Column temperature can also be optimized to enhance separation efficiency.

Chiral Columns: While the common isomers of 3-hydroxyretinal oxime are geometric isomers (diastereomers), the principles of chiral chromatography can be relevant if enantiomeric forms are present or if the molecule is derivatized with a chiral reagent. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation.

Column Selection: A variety of chiral columns are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The choice of column depends on the specific properties of the analyte.

Mobile Phase: The mobile phase composition in chiral chromatography is also critical and can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase conditions. The enantioselectivity can often be tuned by small changes in the mobile phase composition.

Table 2: Parameters for HPLC Column Optimization

| Parameter | Reverse-Phase Chromatography | Chiral Chromatography |

|---|---|---|

| Stationary Phase | C8, C18, Phenyl | Polysaccharide-based, Protein-based, Cyclodextrin-based |

| Mobile Phase | Acetonitrile/Water, Methanol/Water gradients | Hexane/Ethanol, Hexane/Isopropanol, Buffered aqueous-organic mixtures |

| Flow Rate | Adjusted to optimize resolution and analysis time. | Typically lower flow rates to maximize interaction with the stationary phase. |

| Temperature | Can be varied to improve peak shape and selectivity. | Temperature control is crucial for reproducible enantioseparation. |

| Additives | Buffers, ion-pairing agents. | Acids, bases, or other modifiers to enhance chiral recognition. |

This table outlines general optimization parameters in HPLC and is not based on specific experimental data for 3-hydroxyretinal oxime.

Fourier-Transform Infrared (FTIR) Spectroscopy in Reconstitution Experiments

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational states of molecules and can provide detailed information about molecular structure and environment. In the context of 3-hydroxyretinal oxime, FTIR is particularly valuable in reconstitution experiments with opsin proteins to form rhodopsin-like pigments.

When 3-hydroxyretinal oxime is incorporated into the binding pocket of an opsin, changes in the vibrational modes of both the chromophore and the protein can be detected. FTIR difference spectroscopy is often employed, where the spectrum of the pigment before a light-induced reaction is subtracted from the spectrum after the reaction. This allows for the isolation of signals corresponding to the structural changes that occur during the photocycle.

Key regions in the FTIR spectrum that provide valuable information include:

Amide I and Amide II Bands of the Protein: These bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) are sensitive to the secondary structure of the protein backbone. Changes in these regions upon binding of 3-hydroxyretinal oxime can indicate conformational changes in the opsin.

Chromophore Vibrational Modes: The C=C and C=N stretching vibrations of the 3-hydroxyretinal oxime polyene chain and its linkage to the protein (if applicable) can be observed in the "fingerprint" region (typically 1100-1400 cm⁻¹). Shifts in these bands upon binding or photoactivation provide insights into changes in the chromophore's conformation and its interaction with the protein environment.

Hydroxyl Group Vibration: The O-H stretching vibration of the 3-hydroxyl group could potentially be monitored to understand its hydrogen-bonding interactions within the protein binding pocket.

By studying these spectral changes, researchers can elucidate the specific molecular interactions between 3-hydroxyretinal oxime and the protein, and how these interactions contribute to the properties of the resulting photopigment.

Computational and Theoretical Investigations of Retinal, 3 Hydroxy , Oxime

Density Functional Theory (DFT) for Predicting Chemical Shifts and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for investigating the electronic structure and properties of complex organic molecules like Retinal, 3-hydroxy-, oxime. redalyc.orgq-chem.com This method is particularly valuable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural elucidation. redalyc.orgnih.gov For complex structures such as retinoid oximes, where experimental NMR spectra can feature overlapping signals, DFT calculations can help assign specific proton and carbon environments with high accuracy. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard and reliable approach for computing shielding constants. redalyc.orgnih.gov The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the modeling of solvent effects. nih.govnih.gov Studies have shown that functionals like B3LYP and CAM-B3LYP, paired with appropriate basis sets such as 6-31G(d,p), can yield calculated chemical shifts that correlate strongly with experimental values, often with low root-mean-square-error (RMSE). nih.gov This predictive power is crucial for validating structural assignments and understanding how modifications, like the introduction of a 3-hydroxy group and an oxime moiety, influence the electronic environment of the retinoid's polyene chain and cyclohexenyl ring.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₉NO₂ | |

| Molecular Weight | 315.4 g/mol | |

| IUPAC Name | 4-[(1Z,3Z,5E,7Z,9E)-9-hydroxyimino-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

| Key Functional Groups | 3-hydroxyl, Oxime (-NOH), Conjugated Polyene Chain |

Molecular Dynamics Simulations of Oxime-Opsin Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between a ligand and its protein target over time. rochester.eduirbbarcelona.org For this compound, MD simulations are essential for understanding its behavior within the binding pocket of opsin proteins, which are central to the visual cycle in insects. oxfordre.com These simulations can reveal how the oxime derivative binds, the stability of the complex, and the conformational changes induced in the protein. biorxiv.org

Theoretical Models of Photoisomerization Mechanisms

The primary function of retinoids in vision is triggered by photoisomerization, a light-induced change in the molecule's shape. chemrxiv.orgresearchgate.net Theoretical models are critical for understanding the complex quantum dynamics of this ultrafast reaction. nih.govbiorxiv.org For polyenes like this compound, light absorption excites the molecule to a higher electronic state, leading to isomerization around one of the double bonds in its conjugated chain.

Several mechanisms have been proposed and studied computationally for related retinoids. nih.gov One prominent model is the chain-kinking mechanism , which involves movement through a conical intersection—a point where two electronic potential energy surfaces cross. nih.govacs.org This allows for a non-radiative transition from an excited state (like S1) back to the ground state (S0), but in a different isomeric form. nih.gov Another potential pathway involves the triplet state, which can be populated through intersystem crossing or via a sensitizer, leading to different isomerization products. chemrxiv.org

Computational studies, often using methods like Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2), are used to map these potential energy surfaces and identify the minimum energy paths for isomerization. chemrxiv.org These models help explain the regioselectivity of the reaction (i.e., which double bond flips) and the distribution of cis/trans isomers observed experimentally. acs.orgnih.gov For 3-hydroxyretinal (B16449) oxime, these theoretical frameworks are essential for understanding how it functions as the chromophore in insect visual pigments.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. dergipark.org.trmdpi.com It is widely used in drug design and for understanding ligand-receptor interactions. ekb.egbiotechrep.ir For this compound, docking studies can predict its binding mode and affinity within the binding pocket of target proteins, such as insect opsins or enzymes involved in its metabolism.

The process involves generating various possible conformations of the ligand and fitting them into the active site of the protein. A scoring function then estimates the binding free energy (ΔG) for each pose, with more negative values indicating stronger binding. dergipark.org.tr While specific docking results for the oxime are scarce in the literature, studies on its precursor, 3-hydroxyretinal, illustrate the method's utility. For example, comparing the calculated binding energies of different isomers can reveal which ones are more likely to interact with a given protein. Such pre-screening can guide more intensive computational studies, like MD simulations, or inform the design of functional assays.

Table 2: Illustrative Binding Energy Data from Docking Studies of a Related Retinoid

This table shows example binding energy data for hydroxy-retinal isomers to demonstrate the type of output from molecular docking. Note: This data is for the precursor retinal, not the oxime.

| Compound | Binding Free Energy (ΔG, approximate) | Source |

|---|---|---|

| 3-hydroxy retinal | -1.37 | |

| 4-hydroxy retinal | -1.30 |

Homology Modeling of Related Enzymes

When the crystal structure of a target protein is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related (homologous) protein. nih.govmdpi.com This technique is crucial for studying the enzymes that synthesize and metabolize this compound, such as carotenoid cleavage oxygenases (CCOs). nih.govmdpi.com

Researchers have successfully built homology models for several CCOs, including the insect enzyme NinaB and the vertebrate enzymes BCO1 and BCO2. mdpi.compnas.org These models are typically based on the crystal structure of a related protein like RPE65, which shares significant sequence identity (~40%) and structural folds with CCOs. nih.govmdpi.com The general structure is often a seven-bladed β-propeller fold, with a catalytic iron (Fe²⁺) center coordinated by conserved histidine residues. mdpi.commdpi.com

These models provide invaluable structural insights. researchgate.net For example, homology models of NinaB and BCO enzymes have helped to visualize the substrate binding tunnel and identify key amino acid residues at the entrance that determine substrate specificity. pnas.org Modeling has shown that BCO2 has a higher catalytic efficiency for substrates with 3-hydroxy-β-ionone rings, and models of NinaB have helped explain how it can perform both oxidative cleavage and isomerization to produce the 11-cis-3-hydroxy-retinal chromophore used in insect vision. mdpi.compnas.org

Table 3: Summary of Homology Modeling Studies on Related Enzymes

| Target Enzyme | Modeling Template | Key Finding | Source |

|---|---|---|---|

| Human BCO1 | RPE65 | Identified residues at the substrate tunnel entrance that determine specificity for the β-ionone ring. | mdpi.com |

| Mouse BCO2 | RPE65 | Showed higher catalytic efficiency with substrates bearing 3-hydroxy-ionone rings. | mdpi.com |

| Galleria NinaB | RPE65 / ACO | Model predicted a conserved bipartite substrate tunnel and the importance of aromatic residues for enzyme-substrate interaction. | pnas.org |

| ZmCCD1 (Maize) | VP14 | Revealed candidate residues involved in differences in substrate specificity. | nih.gov |

Investigation of Isomers and Stereochemistry

Syn- and Anti-Isomerism of the Oxime Moiety

The oxime group (C=N-OH) of 3-hydroxyretinal (B16449) oxime can exist as two geometric isomers: syn and anti. wikipedia.org This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The terms syn and anti are used to describe the spatial relationship between the hydroxyl group (-OH) of the oxime and the aldehyde-derived hydrogen (in aldoximes) or other substituents. chemistrywithdrsantosh.com In the case of 3-hydroxyretinal oxime, the nomenclature refers to the orientation of the hydroxyl group relative to the polyene chain.

The syn and anti isomers of 3-hydroxyretinal oxime can be separated and identified using analytical techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net The two forms are often stable enough to be isolated from each other. wikipedia.org The synthesis of 3-hydroxyretinal oxime, which involves reacting 3-hydroxyretinal with hydroxylamine (B1172632), typically yields a mixture of both syn and anti isomers. The equilibrium distribution between the syn and anti forms can be influenced by factors such as the solvent and the presence of acids. thieme-connect.de Research has shown that eight distinct syn-anti isomers of 3-hydroxyretinal oximes can be completely separated by HPLC. researchgate.net

Geometric Isomerism of the Polyene Chain (e.g., 11-cis, All-trans, 9-cis, 13-cis)

The polyene chain of 3-hydroxyretinal oxime contains multiple carbon-carbon double bonds, each of which can exist in either a cis or trans (also denoted as Z or E) configuration. This leads to a variety of geometric isomers. The most biologically significant of these are the 11-cis and all-trans isomers, which are crucial for the visual cycle in some insects. nih.gov

High-pressure liquid chromatography (HPLC) has been instrumental in resolving and identifying several geometric isomers of 3-hydroxyretinal oxime, including the 9-cis, 11-cis, 13-cis, and all-trans forms. nih.gov The spectral properties of these isomers are key to their identification. nih.gov In the heads of insects from the orders Diptera and Lepidoptera, the most abundant isomers of 3-hydroxyretinal are 11-cis and all-trans. nih.gov Peaks corresponding to syn 9-cis and 13-cis 3-hydroxyretinal oximes have also been detected in extracts from fly heads. nih.gov

The following table summarizes the common geometric isomers of 3-hydroxyretinal oxime and their significance:

| Isomer | Common Name | Significance |

| all-trans | all-trans-3-Hydroxyretinal Oxime | A stable, lower energy form. nih.gov Found in insect eyes. nih.gov |

| 11-cis | 11-cis-3-Hydroxyretinal (B128498) Oxime | A key chromophore in the visual pigments of some insects. nih.gov |

| 9-cis | 9-cis-3-Hydroxyretinal Oxime | Detected in insect eye extracts. nih.gov |

| 13-cis | 13-cis-3-Hydroxyretinal Oxime | Detected in insect eye extracts. nih.gov |

Absolute Configuration Studies (e.g., 3R/3S Enantiomers)

The carbon atom at the 3-position of the cyclohexenyl ring in 3-hydroxyretinal oxime is a chiral center, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. These are designated as (3R) and (3S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

Studies have revealed that higher flies (Cyclorrhapha) uniquely utilize specific enantiomers for their visual processes. They employ (3S)-11-cis-3-hydroxyretinal as the chromophore in their visual pigments. The metabolic pathway in Drosophila melanogaster involves the formation of (3S)-3-hydroxyretinal from all-trans retinal via a (3R)-3-hydroxyretinal intermediate in the dark. nih.gov This stereospecificity highlights the precise molecular recognition involved in the visual cycle of these insects. The absolute configuration of the native chromophore has been confirmed through methods like circular dichroism (CD) spectroscopy, comparing the spectra of the native compound and its anti-oxime with those of synthetic (3R)- and (3S)-compounds. researchgate.net

Interconversion Mechanisms and Equilibrium Studies Between Isomers

The various isomers of 3-hydroxyretinal oxime can interconvert under certain conditions. The isomerization of the polyene chain can be induced by light (photoisomerization) or occur spontaneously in the dark. For instance, UV irradiation can induce the isomerization of the polyene chain, with 11-cis- and 7-cis-3-hydroxyretinal oxime isomers being primary products.

Dark isomerization of retinal isomers has been observed in the presence of phosphatidylethanolamine, a component of cell membranes. nih.gov Studies on retinal (the parent aldehyde) show that all-trans, 13-cis, and 9-cis isomers can isomerize at the C13-C14 double bond, reaching an equilibrium of approximately 75% trans and 25% cis at this position. nih.gov While this study focused on retinal, similar principles may apply to its oxime derivative. The 11-cis isomer of retinal, however, isomerizes irreversibly to a mixture of all-trans and 13-cis forms in the presence of phosphatidylethanolamine. nih.gov

The interconversion between syn and anti oxime isomers can be catalyzed by the same reagents used for their synthesis, and temperature can affect the equilibrium ratio of the isomers. researchgate.net In some cases, the isomerization of a pure anti oxime to a syn isomer has been observed in solution over time, reaching an equilibrium. mdpi.com The stability of each isomer and the position of the equilibrium can be influenced by the solvent. mdpi.commdpi.com For example, in a DMSO solution, the E-isomer (analogous to anti) of some oximes is stabilized through hydrogen bonding with the solvent, making the interconversion to the Z-isomer (syn) energetically unfavorable. mdpi.com

Analogs, Derivatives, and Their Research Utility

Synthesis and Characterization of Novel Hydroxyretinal Oxime Analogs

The synthesis of novel hydroxyretinal oxime analogs typically begins with the parent compound, 3-hydroxyretinal (B16449). The foundational reaction involves the nucleophilic addition of hydroxylamine (B1172632) (NH₂OH) or its derivatives to the aldehyde group of 3-hydroxyretinal, usually under mildly acidic conditions, to form the corresponding oxime. This reaction can yield both syn and anti isomers, which can be separated and characterized.

Further diversification is achieved by modifying the core structure. For instance, O-alkyl derivatives can be synthesized by reacting the parent oxime with various alkylating agents. mdpi.com The general synthetic approach for creating novel oxime derivatives often involves coupling a ketone or aldehyde with a hydroxylamine derivative, sometimes using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as dioxane. niscpr.res.in

The characterization of these newly synthesized analogs is a critical step to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. niscpr.res.insemanticscholar.org For example, in the ¹³C-NMR spectra of oxime derivatives, the signal for the carbonyl carbon of the precursor aldehyde (around 196 ppm) is replaced by a signal for the oxime carbon (C=NOH) at a different chemical shift (around 155 ppm), confirming the conversion. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify key functional groups. The presence of an O-H stretch (from the oxime) and the disappearance of the aldehyde C=O stretch are characteristic indicators of successful oxime formation. niscpr.res.insemanticscholar.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition. mdpi.comniscpr.res.in

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for purifying retinoid analogs and separating different isomers. nih.gov The polarity of 3-hydroxyretinal oxime, enhanced by the hydroxyl and oxime groups, requires specialized HPLC separation methods compared to less polar retinoids.